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Compound of Interest

Compound Name: 3-(Pyrimidin-2-yl)acrylic acid

CAS No.: 408533-41-5

Cat. No.: B1611302 Get Quote

Executive Summary
Compound: 3-(Pyrimidin-2-yl)acrylic acid IUPAC Name: (2E)-3-(Pyrimidin-2-yl)prop-2-enoic

acid Molecular Formula: C

H

N

O

Exact Mass: 150.04

This technical guide outlines the spectroscopic signature and characterization protocols for 3-
(Pyrimidin-2-yl)acrylic acid. This compound serves as a critical "building block" intermediate

in the synthesis of pyrimidine-based kinase inhibitors and rosuvastatin analogs. Its structural

integrity is defined by the electron-deficient pyrimidine ring conjugated to an

-unsaturated carboxylic acid.

Critical Note on Isomerism: This guide focuses on the thermodynamically stable (E)-isomer

(trans), which is the predominant product of standard Knoevenagel or Heck coupling

syntheses.
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Synthesis & Impurity Context
To accurately interpret spectra, one must understand the genesis of the sample. The presence

of specific impurities (unreacted aldehyde, decarboxylated byproducts) will directly impact the

baseline of your NMR and IR data.

Synthesis Workflow (Knoevenagel Condensation)
The most robust route involves the condensation of pyrimidine-2-carbaldehyde with malonic

acid in pyridine/piperidine.
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Figure 1: Synthetic pathway via Knoevenagel condensation. Note that incomplete

decarboxylation can lead to diacid impurities.

Spectroscopic Characterization (NMR, IR, MS)[1][2]
[3]
Nuclear Magnetic Resonance (NMR)
The

H NMR spectrum of 3-(Pyrimidin-2-yl)acrylic acid is distinct due to the

symmetry of the pyrimidine ring (assuming free rotation) and the strong deshielding effect of
the nitrogen atoms.

Solvent: DMSO-

is required due to the low solubility of the free acid in CDCl

.
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Predicted

H NMR Data (400 MHz, DMSO-

)

Position
Shift (

ppm)
Multiplicity Integral Coupling

(Hz)

Diagnostic
Note

COOH 12.5 – 13.0 Broad Singlet 1H -

Exchangeabl

e; disappears

with D

O shake.

H-4, H-6 8.85 – 8.95 Doublet (d) 2H

Deshielded

by adjacent N

atoms.

Chemically

equivalent.[1]

H- 7.60 – 7.75 Doublet (d) 1H

Large

coupling

confirms

trans (E)

geometry.

H-5 7.40 – 7.50 Triplet (t) 1H
Coupled to H-

4/H-6.

H- 6.90 – 7.05 Doublet (d) 1H

Upfield due to

conjugation

with carbonyl.

H NMR Logic Diagram
The following diagram illustrates the splitting logic, crucial for verifying the substitution pattern

(2-substituted vs 4-substituted).
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Figure 2: Spin-spin coupling logic. The triplet at H-5 is the "fingerprint" of a 2-substituted

pyrimidine.

Infrared Spectroscopy (FT-IR)
IR is primarily used here to confirm the carboxylic acid headgroup and the aromatic system.

Wavenumber (cm

)
Assignment Description

2500 – 3000 O-H Stretch

Broad, "hairy" band

characteristic of carboxylic acid

dimers.

1690 – 1710 C=O Stretch
Strong, sharp carbonyl peak

(conjugated acid).

1630 – 1645 C=C Stretch
Alkene stretch, often weaker

than C=O.

1560 – 1580 C=N Stretch
Pyrimidine ring breathing

modes.

~980 =C-H Bend
Out-of-plane bending,

diagnostic for trans-alkenes.

Mass Spectrometry (MS)
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Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (ESI-) is preferred for

carboxylic acids, though Positive Mode (ESI+) works well for the basic pyrimidine nitrogens.

Molecular Ion:

ESI(+):

m/z

ESI(-):

m/z

Fragmentation Pattern (EI/ESI+):

m/z 151: Parent Ion.

m/z 133: Loss of H

O (Acylium ion formation).

m/z 107: Loss of CO

(Decarboxylation)

Vinylpyrimidine cation.

m/z 79: Pyrimidine ring fragment.

Quality Control Protocol
To validate your sample against this data, follow this self-validating workflow:

Solubility Check: Attempt to dissolve 5mg in CDCl

. If it dissolves completely, suspect an ester impurity (e.g., ethyl ester from synthesis
workup). The free acid should require DMSO-

or MeOD.
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The "Triplet Test": Zoom into the aromatic region (7.0 - 9.0 ppm). Look for the triplet at ~7.4

ppm.

If present: You have the 2-substituted pyrimidine (Correct).

If absent (and only doublets/singlets seen): You likely have the 4-substituted or 5-

substituted isomer.

Trans-Verification: Calculate the coupling constant of the alkene doublets.

Hz

Cis (Z) isomer (impurity).

Hz

Trans (E) isomer (Target).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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